molecular formula C12H14N2O3 B8666429 1-[(3-Nitrophenyl)acetyl]pyrrolidine

1-[(3-Nitrophenyl)acetyl]pyrrolidine

Cat. No.: B8666429
M. Wt: 234.25 g/mol
InChI Key: IPUYZFKSEJDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14N2O3/c15-12(13-6-1-2-7-13)9-10-4-3-5-11(8-10)14(16)17/h3-5,8H,1-2,6-7,9H2

InChI Key

IPUYZFKSEJDDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.98 g of meta-nitrobenzoic acid in 50 mL of dichloromethane are successively added under argon, at 0° C., 0.81 mL of pyrrolidine, 0.13 g of hydroxybenzotriazole, 2.3 g of 1,3-dimethylaminopropyl-3-ethyl carbodiimide and 3.43 mL of diisopropylamine. The reaction mixture is then stirred at room temperature for 15 hours and washed with water. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (60/40 by volume) to give 1.92 g of 1-[(3-nitrophenyl)acetyl]pyrrolidine, the characteristics of which are as follows:
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Name
1,3-dimethylaminopropyl-3-ethyl carbodiimide
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.43 mL
Type
reactant
Reaction Step Five

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